3-Carbamoylbenzoic acid chemical properties and structure
3-Carbamoylbenzoic acid chemical properties and structure
An In-depth Technical Guide to 3-Carbamoylbenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to 3-Carbamoylbenzoic acid. The information is curated for professionals in research and development, offering detailed data and protocols to support laboratory work and drug discovery initiatives.
Chemical Structure and Identifiers
3-Carbamoylbenzoic acid, also known as 3-carboxybenzamide, is an aromatic compound featuring both a carboxylic acid and a carboxamide functional group substituted at the meta-position (1 and 3) on a benzene ring. This bifunctional nature makes it a valuable building block in organic synthesis and medicinal chemistry.
Caption: Chemical structure of 3-Carbamoylbenzoic acid.
Table 1: Chemical Identifiers for 3-Carbamoylbenzoic Acid
| Identifier | Value | Reference |
| IUPAC Name | 3-carbamoylbenzoic acid | [1] |
| Synonyms | 3-Carboxybenzamide, Isophthalamic acid, m-Carbamoylbenzoic acid | [1][2] |
| CAS Number | 4481-28-1 | [1][2][3] |
| Molecular Formula | C₈H₇NO₃ | [1][2] |
| SMILES | O=C(N)c1cccc(c1)C(=O)O | [1] |
| InChI | InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | [1] |
| InChIKey | FVUKYCZRWSQGAS-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of 3-Carbamoylbenzoic acid are summarized below. It is a stable, solid compound under standard conditions.
Table 2: Physicochemical Data for 3-Carbamoylbenzoic Acid
| Property | Value | Notes | Reference |
| Molecular Weight | 165.15 g/mol | - | [1][2] |
| Appearance | White to Off-White Solid | - | [2] |
| Melting Point | >280 °C | Decomposes. | [3] |
| Boiling Point | 394.2 °C | Predicted value at 760 mmHg. | [1][3] |
| Density | 1.368 g/cm³ | Predicted value. | [1] |
| pKa | ~3.8 - 4.1 | Estimated value. The electron-withdrawing nature of the meta-carbamoyl group suggests a slightly stronger acidity (lower pKa) than benzoic acid (pKa ≈ 4.2). | |
| Solubility | - | While quantitative data is not readily available, similar compounds are sparingly soluble in cold water and more soluble in polar organic solvents like methanol, ethanol, and DMSO. | [4] |
Experimental Protocols
Synthesis Protocol: Amidation of Trimellitic Anhydride
A common route for synthesizing 3-Carbamoylbenzoic acid involves the regioselective aminolysis of trimellitic anhydride. The anhydride ring is more reactive than the carboxylic acid, allowing for a targeted reaction.
Methodology:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trimellitic anhydride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
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Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add a solution of aqueous ammonia (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid.
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Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 using 2M HCl. This will protonate the carboxylate groups, causing the product to precipitate.
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Purification: Collect the resulting white solid by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting material and salts. The crude product can be further purified by recrystallization from a methanol/water mixture to yield pure 3-Carbamoylbenzoic acid.
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 3-Carbamoylbenzoic acid.
Methodology:
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Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of Buffer A (0.1% phosphoric acid in water) and Buffer B (acetonitrile). Filter and degas both solutions before use.
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Standard Preparation: Accurately weigh approximately 10 mg of 3-Carbamoylbenzoic acid reference standard and dissolve it in a 1:1 mixture of water/acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for calibration.
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Sample Preparation: Prepare a sample solution of the synthesized product at a concentration of approximately 10 µg/mL in the same diluent.
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Chromatographic Conditions:
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Instrument: Standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 254 nm.
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Gradient Program: Start with 95% A / 5% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
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Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Caption: General workflow for synthesis and analysis.
Biological Activity and Structure-Activity Relationships
While specific signaling pathways for 3-Carbamoylbenzoic acid are not extensively documented, benzoic acid and its derivatives are known to possess a range of biological activities. They are widely used as antimicrobial agents and food preservatives.[5] The mechanism of action often involves the disruption of cellular integrity and metabolic processes.
In drug development, the benzoic acid scaffold is a common starting point. The biological effect of derivatives can be tuned by modifying the substituents on the aromatic ring or by altering the carboxylic acid group. For 3-Carbamoylbenzoic acid, the presence of two distinct functional groups—a hydrogen bond donor/acceptor (amide) and a hydrogen bond donor/acceptor and ionizable group (carboxylic acid)—provides multiple points for potential interaction with biological targets like enzyme active sites.
The principles of Structure-Activity Relationship (SAR) are critical for optimizing molecules based on this scaffold.
Caption: Conceptual SAR diagram for drug development.
